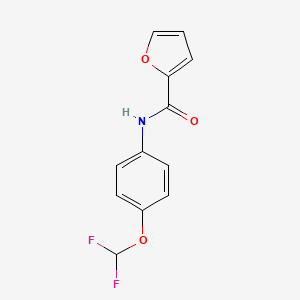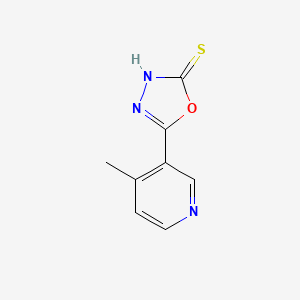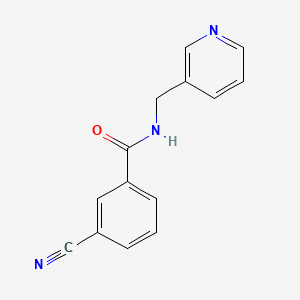
3-cyano-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-(pyridin-3-ylmethyl)benzamide is an organic compound with the molecular formula C14H11N3O It is a benzamide derivative that contains a cyano group and a pyridinylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(pyridin-3-ylmethyl)benzamide typically involves the reaction of 3-cyanobenzoyl chloride with pyridin-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-cyano-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted benzamides or pyridinylmethyl derivatives.
Applications De Recherche Scientifique
3-cyano-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-cyano-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyridinylmethyl moiety can form hydrogen bonds and other interactions with the active sites of proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-cyano-N-(pyridin-2-ylmethyl)benzamide
- 3-cyano-N-(pyridin-4-ylmethyl)benzamide
- 3-cyano-N-(pyridin-3-ylmethyl)aniline
Uniqueness
3-cyano-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets
Propriétés
Formule moléculaire |
C14H11N3O |
|---|---|
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
3-cyano-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C14H11N3O/c15-8-11-3-1-5-13(7-11)14(18)17-10-12-4-2-6-16-9-12/h1-7,9H,10H2,(H,17,18) |
Clé InChI |
CYAKEVDKUSKXRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate](/img/structure/B14891228.png)

![16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one](/img/structure/B14891245.png)
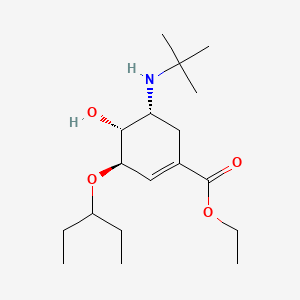
![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)
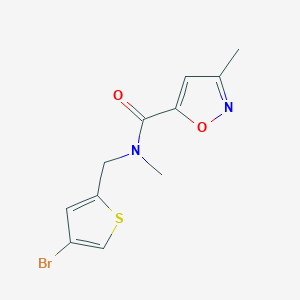

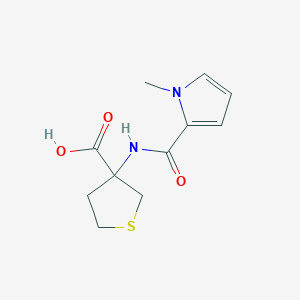
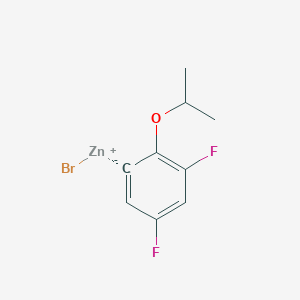
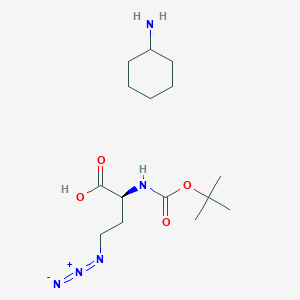
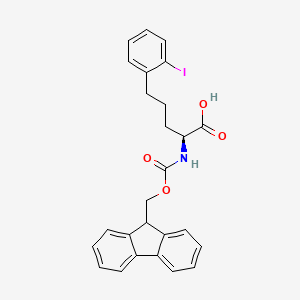
![N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B14891314.png)
